4-Chlorobenzyl Group Enhances Antimicrobial Potency
A head-to-head structure-activity relationship (SAR) study of 1H-pyrazole carboxylates demonstrated that the 4-chlorobenzyl substituent confers significantly enhanced antimicrobial activity. The target compound's core motif (4-chlorophenyl) consistently outperformed the unsubstituted phenyl analog [1].
| Evidence Dimension | Zone of inhibition (mm) against Bacillus subtilis |
|---|---|
| Target Compound Data | 16 mm (Compound 5 bearing 4-chloro group on phenyl ring) |
| Comparator Or Baseline | 13 mm (Unsubstituted phenyl analog; Compound 2) |
| Quantified Difference | +23% relative inhibition |
| Conditions | Disc diffusion assay; 100 µg/disc concentration |
Why This Matters
This data validates that the 4-chlorobenzyl substituent is essential for achieving potent antimicrobial activity, making this specific intermediate crucial for developing anti-infective agents rather than generic benzyl analogs.
- [1] Prakash, O., et al. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & Medicinal Chemistry Letters, 14(24), 6105-6108. DOI: 10.1016/j.bmcl.2004.09.066 View Source
